
SW2_110A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SW2_110A is a novel selective, cell-permeable inhibitor of the CBX8 Chromodomain (ChD), specifically inhibiting the association of CBX8 with chromatin in cells and inhibiting the proliferation of THP1 leukemia cells driven by the MLL-AF9 translocation.
Aplicaciones Científicas De Investigación
Inhibition of Leukemia Cell Proliferation
SW2_110A has demonstrated significant efficacy in preclinical models of leukemia, particularly those driven by the MLL-AF9 translocation. In THP1 leukemia cell lines, treatment with this compound resulted in a marked reduction in the expression of target genes associated with MLL-AF9, including HOXA9. This suggests that this compound effectively disrupts the transcriptional activation mediated by CBX8 in these cancer cells .
Selective Targeting of Epigenetic Readers
The compound's ability to selectively inhibit CBX8 positions it as a valuable tool in cancer research focused on epigenetic modifications. By selectively targeting this chromodomain, researchers can explore the role of CBX8 in various biological processes and its contributions to oncogenesis. The development of this compound exemplifies how DNA-encoded libraries can be utilized to optimize ligands for specific protein targets .
Development through DNA-Encoded Libraries
The synthesis and optimization of this compound were achieved through focused DNA-encoded libraries that allowed for iterative refinement of ligand properties. This approach not only enhanced the potency and selectivity of this compound but also provided insights into structure-activity relationships that are crucial for developing next-generation inhibitors targeting other members of the CBX family .
Case Studies on Binding Affinity
Research has included detailed structural studies using techniques such as X-ray crystallography and mass spectrometry to elucidate the binding interactions between this compound and CBX8. These studies have confirmed the compound's binding mode and provided a framework for further modifications aimed at improving its pharmacological profile .
Future Directions and Potential Developments
The promising results obtained with this compound underscore its potential as a lead compound for developing new therapies targeting epigenetic regulators in cancer. Future research may focus on:
- Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents.
- Broader Applications: Investigating its efficacy across different cancer types and other diseases linked to dysregulated gene expression.
- Enhanced Delivery Systems: Developing formulations that improve the bioavailability and cellular uptake of this compound.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SW2_110A as a CBX8 chromodomain inhibitor?
this compound selectively binds to the N-terminal chromodomain of CBX8 with a dissociation constant (Kd) of 800 nM, inhibiting its interaction with chromatin and suppressing MLL-AF9-driven leukemia cell proliferation . Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding affinity, while chromatin immunoprecipitation (ChIP) assays confirm reduced CBX8-chromatin association .
Q. What experimental models are validated for studying this compound's biological effects?
THP1 (acute monocytic leukemia) and K562 (chronic myeloid leukemia) cell lines are standard models. This compound reduces cell proliferation in a dose-dependent manner (e.g., 0.1–1 µM), as shown in growth curve assays (Figure B) and cell viability analyses (Figure D) . Researchers should include controls for off-target effects by comparing CBX8 knockdown (shCBX8) with CBX7 knockdown (shCBX7) to confirm specificity .
Q. How is this compound's selectivity for CBX8 over other CBX paralogs demonstrated?
Selectivity is assessed using competitive binding assays against CBX1–7 chromodomains. This compound exhibits ≥5-fold lower affinity for non-CBX8 paralogs, validated via fluorescence polarization or AlphaScreen assays . Cross-reactivity risks can be mitigated by combining structural modeling (e.g., CBX8 ChD homology) with functional assays in CBX-knockout cell lines .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound's gene regulatory effects across studies?
Discrepancies in gene expression profiles (e.g., HOXA9, MYB, RUNX3) may arise from cell-type-specific chromatin states or differential CBX8 complex composition. To address this:
- Perform RNA-seq and ATAC-seq to map chromatin accessibility and transcriptional changes .
- Use orthogonal assays (e.g., CRISPR-Cas9-mediated CBX8 deletion) to distinguish direct vs. indirect effects .
- Apply iterative data analysis, comparing results with public datasets (e.g., ENCODE) to contextualize findings .
Q. How can this compound concentrations be optimized in leukemia models to balance efficacy and cytotoxicity?
Dose-response curves (Figure D) suggest IC50 values vary by cell line. For THP1 cells, start with 0.5–1 µM and adjust using real-time proliferation metrics (e.g., IncuCyte imaging). Pair with viability assays (MTT/CCK-8) to identify subtoxic doses. Include a positive control (e.g., CBX8 knockdown) to validate on-target effects .
Q. What strategies enhance reproducibility in this compound studies, particularly in gene expression analysis?
- Standardize cell culture conditions (e.g., passage number, serum batches) to minimize variability .
- Use multiplex qPCR or NanoString for simultaneous quantification of HOXA9, MYB, and RUNX3 to reduce technical noise .
- Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in public repositories .
Q. How can this compound be integrated with other epigenetic inhibitors for combinatorial studies?
Co-treatment with BET inhibitors (e.g., JQ1) or EZH2 inhibitors (e.g., GSK126) may synergize with this compound. Design experiments using a factorial approach (e.g., 2x2 matrix) to test additive vs. synergistic effects. Monitor chromatin co-localization via ChIP-seq for CBX8 and BRD4/EZH2 .
Q. Methodological Resources
- Data Validation : Cross-reference this compound’s gene expression data with DepMap or CCLE databases to identify context-dependent effects .
- Ethical Compliance : For in vivo studies, ensure protocols align with institutional guidelines (e.g., IACUC) and include detailed statistical plans (Section B1, ).
- Literature Synthesis : Use tools like Covidence or Rayyan for systematic reviews of CBX8-related studies, prioritizing primary sources over secondary summaries .
Propiedades
Fórmula molecular |
C42H60N6O7 |
---|---|
Peso molecular |
760.977 |
Nombre IUPAC |
N-((1S,4S,7S,10S)-4-((S)-sec-Butyl)-1-cyclopentyl-7-(4-(diethylamino)butyl)-10-(hydroxymethyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadec-14-yn-1-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
HEDLPSLAOJYDMT-FETRQNOVSA-N |
SMILES |
O=C(N[C@@H](C1CCCC1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCCCN(CC)CC)C(N[C@@H](CO)C(NCC#C)=O)=O)=O)=O)C2=CC=C(OC3=CC=CC=C3)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SW2_110A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.